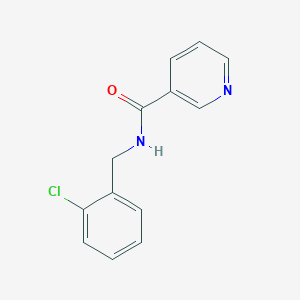
N-(2-chlorobenzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)nicotinamide (CBNA) is a synthetic compound that belongs to the class of nicotinamide derivatives. CBNA has gained significant attention due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
N-(2-chlorobenzyl)nicotinamide exerts its effects by modulating various cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. N-(2-chlorobenzyl)nicotinamide also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)nicotinamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-chlorobenzyl)nicotinamide has been shown to protect neurons against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical assays. However, N-(2-chlorobenzyl)nicotinamide's limited solubility in aqueous solutions can pose a challenge for certain experiments.
Orientations Futures
N-(2-chlorobenzyl)nicotinamide's potential therapeutic applications and mechanism of action warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying N-(2-chlorobenzyl)nicotinamide's effects and identifying its potential targets. Furthermore, the development of more soluble analogs of N-(2-chlorobenzyl)nicotinamide could improve its efficacy and broaden its therapeutic potential.
Méthodes De Synthèse
N-(2-chlorobenzyl)nicotinamide can be synthesized by the reaction of 2-chlorobenzylamine with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(2-chlorobenzyl)nicotinamide in its pure form.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chlorobenzyl)nicotinamide has also been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)nicotinamide |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17) |
Clé InChI |
CMVTYGCKZFMKMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
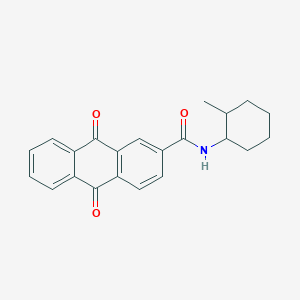
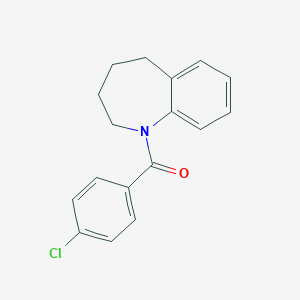
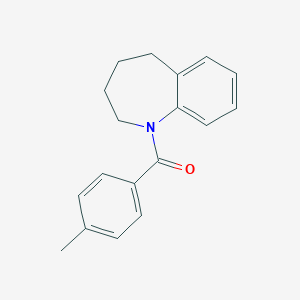
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
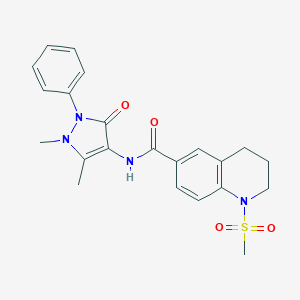

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
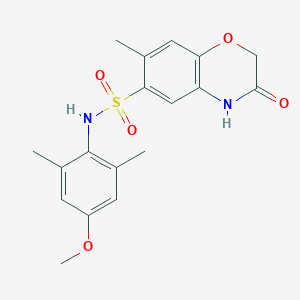
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)